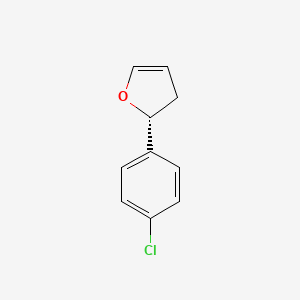

(R)-2-(4-Chlorophenyl)-2,3-dihydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-(4-Chlorophenyl)-2,3-dihydrofuran is a chiral compound characterized by the presence of a 4-chlorophenyl group attached to a dihydrofuran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)-2,3-dihydrofuran typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a precursor compound, such as 2-(4-chlorophenyl)-2,3-dihydrofuran-3-one, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of ®-2-(4-Chlorophenyl)-2,3-dihydrofuran may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, ensuring high enantioselectivity and purity .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(4-Chlorophenyl)-2,3-dihydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydrofurans and furanones, which can be further utilized in synthetic chemistry .

Applications De Recherche Scientifique

®-2-(4-Chlorophenyl)-2,3-dihydrofuran has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials and as a building block in polymer chemistry.

Mécanisme D'action

The mechanism by which ®-2-(4-Chlorophenyl)-2,3-dihydrofuran exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-(4-Chlorophenyl)ethylamine: Shares the 4-chlorophenyl group but differs in the core structure.

4-Chlorophenyl isocyanide: Contains the 4-chlorophenyl group with an isocyanide functional group.

3-(4-Chlorophenyl)-4-substituted pyrazole: Another compound with a 4-chlorophenyl group but with a pyrazole ring .

Uniqueness

®-2-(4-Chlorophenyl)-2,3-dihydrofuran is unique due to its dihydrofuran ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar substituents. This uniqueness makes it valuable in specific synthetic and research applications .

Activité Biologique

(R)-2-(4-Chlorophenyl)-2,3-dihydrofuran, a compound belonging to the dihydrofuran class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the use of various methods such as Lewis acid-catalyzed reactions. For instance, the compound can be synthesized via a one-pot multicomponent reaction that yields high purity and efficiency. The synthesis process is crucial as it affects the biological activity and stability of the compound .

Anticancer Properties

Research has shown that compounds containing the 2,3-dihydrofuran skeleton exhibit significant anticancer activity. Specifically, derivatives like this compound have been evaluated for their potential to inhibit cancer cell proliferation. Studies indicate that this compound may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against several bacterial strains. The compound demonstrates notable effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it exhibits lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This property positions it as a candidate for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

- Anticancer Study : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .

- Antimicrobial Evaluation : In a comparative study against common pathogens like Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values lower than those of conventional antibiotics like penicillin and tetracycline .

- Inflammation Model : In animal models induced with carrageenan to simulate inflammatory conditions, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential use in treating inflammatory disorders .

Data Table: Summary of Biological Activities

Propriétés

Formule moléculaire |

C10H9ClO |

|---|---|

Poids moléculaire |

180.63 g/mol |

Nom IUPAC |

(2R)-2-(4-chlorophenyl)-2,3-dihydrofuran |

InChI |

InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1,3-7,10H,2H2/t10-/m1/s1 |

Clé InChI |

RZFHASVEUYMXHB-SNVBAGLBSA-N |

SMILES isomérique |

C1C=CO[C@H]1C2=CC=C(C=C2)Cl |

SMILES canonique |

C1C=COC1C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.